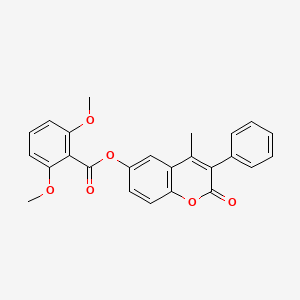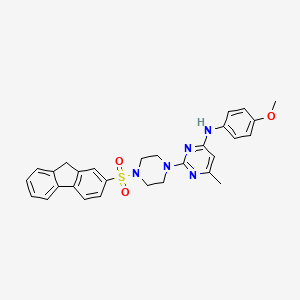
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a synthetic derivative of coumarin, which has been extensively studied for its various biological and pharmaceutical properties.
Métodos De Preparación
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with 2,6-dimethoxybenzoic acid under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization from ethanol to obtain the desired compound in good yields .
Análisis De Reacciones Químicas
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of coumarin-triazole derivatives .
Aplicaciones Científicas De Investigación
In medicinal chemistry, coumarin derivatives have been tested for their antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The compound has shown significant inhibitory activity against the growth of tested bacterial strains and has been found to be a potent antimicrobial agent . Additionally, coumarin derivatives have been investigated for their potential use as anticoagulants, anti-HIV agents, and DNA gyrase inhibitors .
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . The compound’s antimicrobial activity is attributed to its ability to form stable enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site .
Comparación Con Compuestos Similares
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2,6-dimethoxybenzoate can be compared with other similar coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the coumarin core with the 2,6-dimethoxybenzoate moiety, which contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C25H20O6 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O6/c1-15-18-14-17(30-25(27)23-20(28-2)10-7-11-21(23)29-3)12-13-19(18)31-24(26)22(15)16-8-5-4-6-9-16/h4-14H,1-3H3 |
Clave InChI |
UTNDAOIFKACEPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11255831.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide](/img/structure/B11255834.png)
![7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255841.png)
![4-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11255845.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255850.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate](/img/structure/B11255857.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11255874.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255878.png)
![N-(2,5-difluorophenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11255888.png)
![3,4-dimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11255897.png)
![1-(Indolin-1-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11255905.png)
![1-[5-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11255906.png)
![N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B11255912.png)

